molecular formula C24H25N3O3 B11649858 4-(4-methoxyphenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-methoxyphenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11649858
M. Wt: 403.5 g/mol
InChI Key: HAOJSADPIJLJOJ-UHFFFAOYSA-N
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Description

This compound, also known by its systematic name 7-(4-methoxyphenyl)-2-methyl-3-{[(5-methyl-2-pyridinyl)amino]methyl}-4-(2-pyridinyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone , belongs to the class of quinoline derivatives. Let’s break down its structure:

    Chemical Formula: CHNO

    Molecular Weight: 466.588 g/mol

    CAS Number: 476483-13-3

Chemical Reactions Analysis

Reactions::

    Amidation: The compound contains an amide functional group (CONH), which can be formed through amidation reactions.

    Cyclization: The quinoline ring system is likely formed via cyclization reactions.

    Substitution: The aromatic rings (phenyl and pyridinyl) may undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions::

    Amidation: Reagents like acyl chlorides (e.g., acetyl chloride) or carboxylic acids (e.g., benzoic acid) react with amines (e.g., 2-methylpyridine) in the presence of coupling agents (e.g., DCC or EDC) to form amides.

    Cyclization: Cyclization reactions often involve heating the precursor under acidic or basic conditions.

    Substitution: Reagents like halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used for electrophilic aromatic substitution.

Major Products:: The major product is the target compound itself, 4-(4-methoxyphenyl)-2-methyl-N-(5-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Scientific Research Applications

This compound’s applications span various fields:

    Medicine: It might exhibit pharmacological properties, making it relevant for drug discovery.

    Chemistry: Researchers could study its reactivity and explore its potential as a building block for other molecules.

    Biology: Investigating its effects on biological systems could reveal insights into cellular processes.

Mechanism of Action

The exact mechanism of action remains speculative due to limited data. it likely interacts with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers would compare this compound’s structure, properties, and reactivity with related quinoline derivatives.

Properties

Molecular Formula

C24H25N3O3

Molecular Weight

403.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-N-(5-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H25N3O3/c1-14-7-12-20(25-13-14)27-24(29)21-15(2)26-18-5-4-6-19(28)23(18)22(21)16-8-10-17(30-3)11-9-16/h7-13,22,26H,4-6H2,1-3H3,(H,25,27,29)

InChI Key

HAOJSADPIJLJOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=C(NC3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C

Origin of Product

United States

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